4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one
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Overview
Description
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring and a difluorinated tetrahydrofuran moiety. Its molecular formula is C9H11F2N3O4, and it has a molecular weight of 263.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable triazine derivative with a difluorinated tetrahydrofuran intermediate under controlled conditions. The reaction typically requires the use of strong bases and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH is crucial to maintain consistency and efficiency. Post-reaction, the compound is purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazine ring .
Scientific Research Applications
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial and antiviral effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]pyrimidin-2-one: This compound has a similar tetrahydrofuran moiety but differs in the triazine ring structure.
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-imidazole-5-carboxamide: Another similar compound with a different heterocyclic ring.
Uniqueness
The uniqueness of 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one lies in its difluorinated tetrahydrofuran moiety and triazine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10F2N4O4 |
---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H10F2N4O4/c9-8(10)4(16)3(1-15)18-5(8)14-2-12-6(11)13-7(14)17/h2-5,15-16H,1H2,(H2,11,13,17)/t3-,4-,5-/m1/s1 |
InChI Key |
GQGVBSHMRYHBTF-UOWFLXDJSA-N |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F)N |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)(F)F)N |
Origin of Product |
United States |
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